![molecular formula C22H13ClF3NS B2682904 2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 339103-24-1](/img/structure/B2682904.png)
2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline (2C3TQ) is a synthetic compound that has been studied for its potential applications in scientific research. This molecule has a unique chemical structure that enables it to interact with a variety of biological molecules and systems, making it a useful tool for a variety of research applications.
Applications De Recherche Scientifique
Structural and Optical Properties
One study investigated the structural and optical properties of quinoline derivatives, focusing on their polycrystalline form and their transformation into nanocrystallites when deposited as thin films. These films exhibited specific optical properties, such as molar extinction coefficient and oscillator strength, indicating potential applications in materials science, particularly in the development of optical devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Reactivity
Another study detailed the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, demonstrating the chemical versatility and reactivity of quinoline derivatives. This research opens avenues for the creation of novel compounds with potential applications in chemical synthesis and drug discovery (Didenko, Vorobiev, Sevenard, & Sosnovskikh, 2015).
Corrosion Inhibition
Quinoline derivatives have been analyzed for their potential as corrosion inhibitors, showcasing their effectiveness in protecting metals in acidic environments. This application is particularly relevant to industrial processes and materials preservation, indicating the broad applicability of these compounds beyond biomedicine (Saraswat & Yadav, 2020).
Antimicrobial Properties
Research into novel quinoline derivatives has also highlighted their antimicrobial properties, suggesting their utility in developing new antibacterial agents. This aspect is crucial for addressing the growing concern of antibiotic resistance and the need for new therapeutic options (Kumar & Kumar, 2021).
Photovoltaic and Electronic Applications
Quinoline derivatives have been explored for their photovoltaic properties, with studies detailing their application in the fabrication of organic–inorganic photodiode devices. These findings suggest the potential of quinoline compounds in the development of renewable energy technologies and electronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClF3NS/c23-18-9-2-4-11-20(18)28-21-17(13-15-6-1-3-10-19(15)27-21)14-7-5-8-16(12-14)22(24,25)26/h1-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTABFAGCUOGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)SC3=CC=CC=C3Cl)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




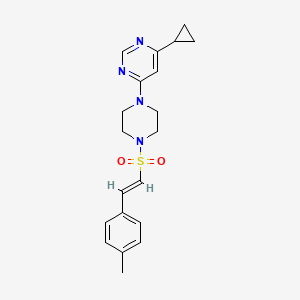
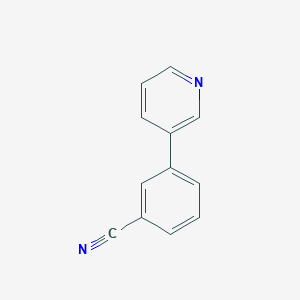



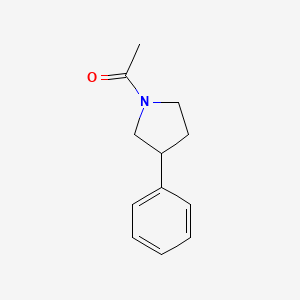
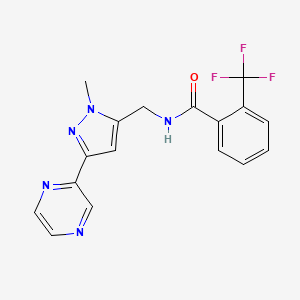
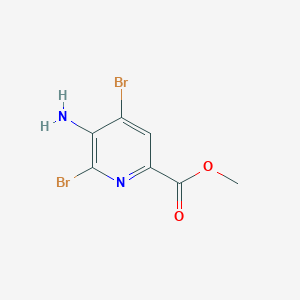

![7,9-dimethyl-2-(phenylmethylthio)-1H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B2682842.png)
![[3-(4-Methylphenyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2682843.png)